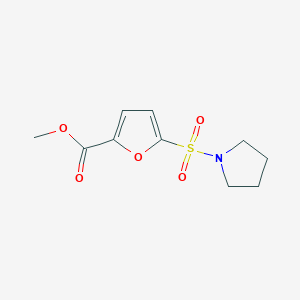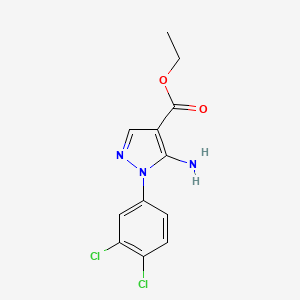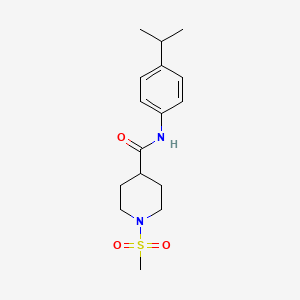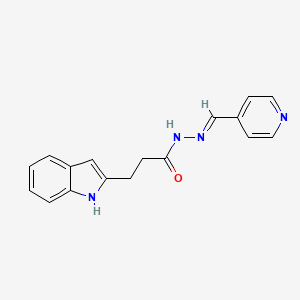
1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide, also known as TFB-TOP, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of pyrazole carboxamides and has been shown to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to act as a modulator of ion channels, particularly TRPV1, TRPV4, and TRPA1. 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of these channels, which are involved in pain sensation. Additionally, 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects:
1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce pain sensation, inflammation, and fever. 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide has been shown to modulate the activity of ion channels involved in pain sensation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a highly specific modulator of ion channels involved in pain sensation, making it an excellent tool for studying the physiology of pain. Additionally, 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide has been shown to exhibit low toxicity, making it a safe compound to use in lab experiments. However, 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide has some limitations. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide has poor solubility in water, which can limit its use in some experiments.
Direcciones Futuras
1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide has significant potential for future research. One future direction is to investigate the use of 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide in the treatment of chronic pain and neuropathic pain. Additionally, 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide could be used to study the physiology of pain and the role of ion channels in pain sensation. Another future direction is to investigate the potential use of 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide in the treatment of cancer. 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide has been shown to exhibit anticancer activity, and further research could lead to the development of new cancer treatments. Finally, future research could focus on improving the solubility of 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide in water, which would increase its potential for use in lab experiments.
Métodos De Síntesis
The synthesis of 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide involves the reaction of 2,3,6-trifluorobenzylamine with 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified by column chromatography to obtain pure 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide.
Aplicaciones Científicas De Investigación
1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide has also been investigated for its potential use in the treatment of neuropathic pain, chronic pain, and cancer. Additionally, 1-ethyl-3-isobutyl-N-(2,3,6-trifluorobenzyl)-1H-pyrazole-5-carboxamide has been shown to modulate the activity of various ion channels, including TRPV1, TRPV4, and TRPA1, which are involved in pain sensation.
Propiedades
IUPAC Name |
2-ethyl-5-(2-methylpropyl)-N-[(2,3,6-trifluorophenyl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O/c1-4-23-15(8-11(22-23)7-10(2)3)17(24)21-9-12-13(18)5-6-14(19)16(12)20/h5-6,8,10H,4,7,9H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRRLNACHMTIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)NCC2=C(C=CC(=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(3-methoxyphenyl)isoxazol-5-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5593110.png)
![4-{[(5-methyl-2-furyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5593111.png)

![4-(4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5593119.png)
![2-methyl-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5593127.png)



![3-(1H-imidazol-2-yl)-1-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperidine](/img/structure/B5593167.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B5593171.png)



![N-[(3S*,4R*)-1-(4-biphenylylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5593204.png)